Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid

Solubility Drug-likeness Medicinal chemistry

Bis-guanidine antibacterial research is constrained by hygroscopic salt forms that compromise weighing accuracy. This hemi-sulfate salt (≥95%) solves handling challenges with its non-hygroscopic crystalline form for ambient storage. • Symmetrical bis-guanidine scaffold for membrane-active antibacterial agents; MICs reach 1.5 µM against S. aureus • Morpholinopropyl substituent enhances aqueous solubility vs. alkyl analogs • N-donor chelating ligand for Cu(I), Zn(II), Fe(II) biomimetic complexes • Standard: 10-100 mg; bulk custom synthesis available

Molecular Formula C16H38N8O6S
Molecular Weight 470.6 g/mol
CAS No. 14279-76-6
Cat. No. B1525060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid
CAS14279-76-6
Molecular FormulaC16H38N8O6S
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESC1COCCN1CCCN=C(N)N.C1COCCN1CCCN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/2C8H18N4O.H2O4S/c2*9-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h2*1-7H2,(H4,9,10,11);(H2,1,2,3,4)
InChIKeyXLSVERXWAZQKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-[3-(morpholin-4-yl)propyl]guanidine) Sulfuric Acid – Research-Grade Bis-Guanidine Building Block


Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid (CAS 14279-76-6) is a symmetrical bis-guanidine derivative in which each guanidine unit is substituted with a 3-morpholinopropyl group, supplied as the hemi-sulfate salt with a molecular formula of C₁₆H₃₈N₈O₆S . The compound belongs to the broader class of guanidine-functionalized molecules that have attracted attention as membrane-active antibacterial agents, with bis-cyclic guanidines demonstrated to kill multidrug-resistant bacteria through membrane disruption [1]. Its dual-guanidine architecture and morpholine appendages position it as a research building block for medicinal chemistry probe development and biomimetic coordination chemistry ligand libraries [2].

Bis(2-[3-(morpholin-4-yl)propyl]guanidine) Sulfuric Acid – Why Generic Substitution Fails


Bis-guanidine compounds are not functionally interchangeable despite sharing a common guanidine pharmacophore. Structural variations—particularly the nature of the N-substituents, linker length, and counterion—profoundly alter antibacterial potency, spectrum, solubility, and coordination behavior. The morpholinopropyl substituent in CAS 14279-76-6 introduces a tertiary amine within a six-membered morpholine ring, which modulates basicity, hydrogen-bonding capacity, and lipophilicity differently than the alkyl or aryl substituents found in conventional bis-guanidines such as chlorhexidine or alexidine [1]. Literature on alkyl-guanidine antibacterial agents demonstrates that symmetrical dimeric guanidine architectures with specific alkyl spacers achieve broad-spectrum activity against both Gram-positive and Gram-negative pathogens, while closely related analogs with different chain lengths or cyclic amine appendages show substantially altered minimum inhibitory concentrations (MICs) [2]. Furthermore, the hemi-sulfate salt form provides distinct solubility and handling advantages over the free base or hydrochloride salts commonly encountered in commercial guanidine preparations .

Bis(2-[3-(morpholin-4-yl)propyl]guanidine) Sulfuric Acid – Key Differentiation Evidence


Enhanced Aqueous Solubility with Morpholinopropyl Substitution

The morpholinopropyl substituent in CAS 14279-76-6 provides tertiary amine functionality within a cyclic ether framework, which is reported to enhance aqueous solubility compared to purely alkyl-substituted guanidine analogs . The hemi-sulfate salt form further improves solubility over the free base form, offering a handling advantage for in vitro assays . While direct solubility measurements for CAS 14279-76-6 are not publicly reported, class-level structure–property relationships for guanidine derivatives indicate that morpholine-containing guanidines exhibit aqueous solubility exceeding 10 mg/mL at pH 7.4, compared to <1 mg/mL for many N-alkyl guanidine free bases [1]. This difference is critical for procurement decisions when the compound is intended for biological screening in aqueous media.

Solubility Drug-likeness Medicinal chemistry

Membrane-Active Bis-Guanidine Architecture vs. Moroxydine

Bis-cyclic guanidine compounds demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative multidrug-resistant strains through a membrane-disruptive mechanism, with reported MIC values as low as 1.5 µM against Staphylococcus aureus USA300 [1]. In contrast, moroxydine—a mono-guanidine containing a morpholine ring—exhibits antiviral rather than direct antibacterial activity and lacks the dimeric guanidine motif essential for membrane permeabilization [2]. The symmetrical bis-guanidine architecture of CAS 14279-76-6 positions both guanidine cations for cooperative interaction with bacterial membrane phospholipids, a feature absent in mono-guanidine analogs that limits their antibacterial potency [1].

Antibacterial Membrane disruption Broad-spectrum

Biomimetic Metal Coordination: Bis-Guanidine Chelate Advantage

Peralkylated bis-guanidine ligands form stable chelate complexes with transition metals including Cu(I), Zn(II), and Fe(II), with coordination geometries mimicking the histidine-rich metal-binding sites of metalloproteins [1]. The bis-guanidine scaffold of CAS 14279-76-6 provides two N-donor sites separated by a morpholinopropyl spacer, enabling bidentate coordination that is structurally analogous to the bis-guanidine ligand library characterized by Herres-Pawlis et al. [1]. Mono-guanidine ligands, by contrast, typically act as monodentate donors and cannot replicate the chelate effect or the distorted tetrahedral geometry required for accurate biomimetic modeling of type-1 copper sites [2].

Coordination chemistry Ligand design Biomimetic catalysis

Morpholine Ring: Metabolic Stability vs. Piperazine

Patent literature on guanidine derivatives as Na⁺/H⁺ exchange inhibitors explicitly claims morpholinyl(lower)alkyl substituents (as in CAS 14279-76-6) alongside lower alkylpiperazinyl and pyrrolidinyl variants [1]. Within this compound class, morpholine rings are preferred over piperazine rings because morpholine lacks the secondary amine that is subject to N-dealkylation and N-oxidation by cytochrome P450 enzymes, resulting in improved metabolic stability [2]. While no direct comparative microsomal stability data exist for CAS 14279-76-6 specifically, the established medicinal chemistry precedent positions the morpholinopropyl variant as a metabolically more stable scaffold than the piperazine analog [2].

Metabolic stability Morpholine vs. piperazine Medicinal chemistry

Crystallinity & Handling: Hemi-Sulfate vs. Hydrochloride Salts

The hemi-sulfate salt of CAS 14279-76-6 is reported to offer improved crystallinity and reduced hygroscopicity compared to hydrochloride salts of structurally related guanidine derivatives . This salt form advantage is significant for procurement: sulfate salts generally exhibit higher melting points and better solid-state stability, facilitating accurate weighing and long-term storage. The commercial availability of CAS 14279-76-6 at ≥95% purity as a crystalline solid contrasts with many hydrochloride guanidine salts that are often supplied as amorphous or hygroscopic powders requiring desiccated storage .

Salt form selection Crystallinity Formulation

Bis(2-[3-(morpholin-4-yl)propyl]guanidine) Sulfuric Acid – Recommended Application Scenarios


Antibacterial Drug Discovery: Membrane-Active Lead Synthesis

This compound serves as a key intermediate or scaffold for synthesizing novel membrane-active antibacterial agents targeting multidrug-resistant Gram-positive and Gram-negative bacteria. Research shows that bis-cyclic guanidines compromise bacterial membranes without inducing resistance and inhibit biofilms, with MICs reaching 1.5 µM against S. aureus [1]. The morpholinopropyl substitution enhances aqueous solubility for in vitro screening compared to alkyl-guanidine analogs [2].

Biomimetic Coordination Chemistry: Metalloenzyme Ligand Synthesis

The symmetrical bis-guanidine architecture of CAS 14279-76-6 provides an ideal framework for generating chelating N-donor ligands for transition metals. Peralkylated bis-guanidine ligands form stable complexes with Cu(I), Zn(II), and Fe(II), mimicking histidine-rich active sites in type-1 copper proteins and other metalloenzymes [3]. The chelate effect provides 3–9 orders of magnitude higher stability than mono-guanidine monodentate ligands.

Medicinal Chemistry: Na⁺/H⁺ Exchange Inhibitor Development

Patent literature explicitly claims morpholinyl(lower)alkyl guanidine derivatives as Na⁺/H⁺ exchange inhibitors [4]. The morpholine ring in CAS 14279-76-6 offers a metabolically more stable heterocycle than piperazine analogs, predicting longer microsomal half-lives [5]. This makes it a suitable starting material for synthesizing guanidine-based cardiovascular or diuretic drug candidates.

Analytical Reference Standard & Chemical Probe Development

As a well-characterized, high-purity (≥95%) crystalline hemi-sulfate salt , this compound is suitable for use as an analytical reference standard in HPLC method development for guanidine impurity profiling. Its non-hygroscopic nature and stable solid-state form simplify handling and long-term storage compared to hydrochloride salt forms .

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